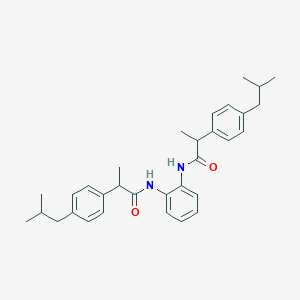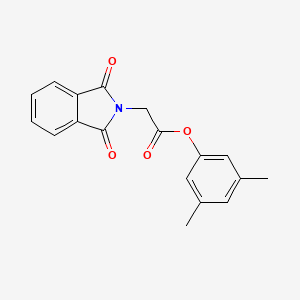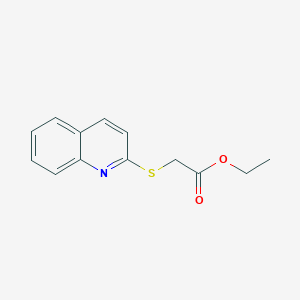![molecular formula C19H18Cl3N3O3S B11699085 Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11699085.png)
Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound that features a combination of aromatic rings, carbamothioyl groups, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the intermediate: Starting with 4-methylbenzoic acid, it can be converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride can then react with 2,2,2-trichloroethylamine to form an amide intermediate.
Thioamide formation: The amide intermediate can be treated with thiourea to introduce the carbamothioyl group.
Esterification: Finally, the product can be esterified with methyl benzoate under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the thioamide group.
Reduction: Reduction reactions could target the carbonyl groups or the trichloroethyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to a modulation of their activity. The pathways involved would be specific to the target and the type of interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{[(2,2,2-trichloro-1-{[(phenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
- Methyl 2-{[(2,2,2-trichloro-1-{[(4-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
Uniqueness
The uniqueness of Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate lies in its specific combination of functional groups and the potential for unique reactivity and applications. The presence of the trichloroethyl group and the carbamothioyl moiety may impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C19H18Cl3N3O3S |
|---|---|
Poids moléculaire |
474.8 g/mol |
Nom IUPAC |
methyl 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H18Cl3N3O3S/c1-11-7-9-12(10-8-11)15(26)24-17(19(20,21)22)25-18(29)23-14-6-4-3-5-13(14)16(27)28-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,29) |
Clé InChI |
YDICVFLEWDSLTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11699004.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11699010.png)
![(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699015.png)



![4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline](/img/structure/B11699041.png)

![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11699048.png)
![2-{(2E)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11699056.png)
![(4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11699058.png)
![(5Z)-5-(3-nitrobenzylidene)-3-{[(E)-(3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699064.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699065.png)

